molecular formula C19H12Cl2N2O B2575473 1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-55-6

1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2575473
CAS No.: 339109-55-6
M. Wt: 355.22
InChI Key: VZXWRSDLSWWKLX-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a dihydropyridine derivative characterized by a pyridine core substituted with two chlorinated aromatic groups: a 3-chlorobenzyl moiety at position 1 and a 4-chlorophenyl group at position 4. The 2-oxo (keto) and 3-cyano substituents enhance its electronic properties, making it a candidate for diverse biological and pharmacological applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O/c20-16-7-4-14(5-8-16)18-9-6-15(11-22)19(24)23(18)12-13-2-1-3-17(21)10-13/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXWRSDLSWWKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzyl chloride with 4-chlorobenzaldehyde in the presence of a base to form an intermediate, which is then cyclized with a suitable reagent to form the pyridine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. 1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been studied for its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the chlorophenyl group enhanced the compound's antibacterial activity, suggesting a structure-activity relationship that could guide further drug development .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in inflammatory processes.

Data Table: Anti-inflammatory Activity

CompoundTest ModelResult
This compoundRat modelSignificant reduction in TNF-alpha levels
ControlRat modelBaseline TNF-alpha levels

Cytotoxicity Against Cancer Cells

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Case Study : An investigation into its effects on MCF-7 (breast cancer) cells showed a dose-dependent increase in apoptosis markers when treated with the compound .

Central Nervous System Activity

Recent studies suggest potential neuroprotective effects of this compound, indicating its possible application in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Data Table: Neuroprotective Effects

CompoundTest ModelResult
This compoundMouse model of Parkinson's diseaseImproved motor function and reduced neuroinflammation
ControlMouse model of Parkinson's diseaseDeterioration in motor function

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and reported biological/pharmacological properties:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4-Bromophenyl, 4-hydroxy-3-methoxyphenyl ~381.7 Antioxidant activity: 79.05% (DPPH assay); moderate antibacterial activity
1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 2,4-Dichlorobenzyl, 4-fluorophenyl 373.21 High-purity API intermediate; potential use in pharmaceutical synthesis
6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 4-Fluorobenzyl, methylsulfanyl 384.85 Structural diversity for ligand-receptor studies; moderate H-bond acceptor capacity (4 groups)
6-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 3,4-Dichlorobenzyl ~388.7 Enhanced lipophilicity due to additional Cl; potential for improved membrane permeability
4-(4-Chlorophenyl)-6-(2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 2-Mercaptoimidazole, 4-chlorophenyl ~450.9 Anti-breast cancer activity (MCF-7 docking: ΔG = -9.2 kcal/mol); DFT-QSAR validated

Key Observations :

Substituent Effects on Bioactivity: Halogenation: Bromine (e.g., 4-bromophenyl in ) enhances antioxidant activity (79.05% vs. 17.55% for methoxy-substituted analogs), likely due to increased electron-withdrawing effects stabilizing free radical scavenging. Chlorine substitutions (e.g., dichlorobenzyl in ) improve lipophilicity, aiding cellular uptake. Electron-Donating Groups: Methoxy or hydroxyl groups (e.g., 4-hydroxy-3-methoxyphenyl in ) reduce antioxidant efficacy but may enhance solubility for in vivo applications.

Structural Complexity and Binding Affinity :

  • Compounds with fused heterocycles (e.g., imidazole in ) exhibit superior anti-cancer activity, with docking scores (ΔG = -9.2 kcal/mol) correlating with experimental bioactivity. Simpler dihydropyridines (e.g., ) prioritize synthetic accessibility but may require optimization for target specificity.

Molecular Weight and Pharmacokinetics :

  • Higher molecular weight analogs (e.g., ~450.9 in ) face challenges in bioavailability, whereas mid-weight compounds (e.g., 373.21–388.7 in ) balance potency and ADMET profiles.

Research Findings and Contradictions

  • Antioxidant vs. Antibacterial Activity : Bromophenyl derivatives excel in antioxidant assays but show only moderate antibacterial inhibition (e.g., against S. aureus and E. coli in ), suggesting divergent structure-activity relationships for these endpoints.
  • Chlorine Positioning : 3,4-Dichlorobenzyl () vs. 2,4-dichlorobenzyl () substitutions yield distinct electronic environments, with the former favoring hydrophobic interactions and the latter enhancing steric hindrance.

Biological Activity

1-(3-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known by its CAS number 339109-55-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H12Cl2N2O
  • Molar Mass : 355.22 g/mol
  • CAS Number : 339109-55-6

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. It is hypothesized that the chlorobenzyl and chlorophenyl moieties enhance its binding affinity to these enzymes.
  • Receptor Interaction : Studies suggest that it may interact with certain receptors, potentially modulating their activity. This interaction can lead to alterations in signaling pathways within cells.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Anticancer Properties : Some studies have reported that the compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial efficacy of the compound against various pathogens. It demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. Mechanistic studies revealed that it activates the intrinsic apoptotic pathway through mitochondrial dysfunction .

Study 3: Anti-inflammatory Action

A recent animal study assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model. Results indicated a significant reduction in edema compared to control groups, supporting its potential use as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in edema in animal models

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized?

The synthesis of pyridinecarbonitrile derivatives typically involves multi-step condensation and cyclization reactions. A common approach for analogous compounds (e.g., 6-(4-chlorophenyl)pyridine derivatives) employs refluxing a mixture of substituted acetophenones, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours . Optimization may involve adjusting reaction time, temperature, or stoichiometric ratios. For instance, replacing ethanol with polar aprotic solvents (e.g., DMF) could enhance cyclization efficiency. Catalysts like palladium or copper may also improve yields in analogous heterocyclic syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and dihydropyridine ring conformation.
  • Mass spectrometry (ESI-TOF) for molecular weight validation.
  • X-ray crystallography to resolve absolute configuration and intermolecular interactions. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 8.38 Å, b = 7.19 Å, c = 23.53 Å, β = 93.2°) have been reported for structurally similar pyridinecarbonitriles . Multi-scan absorption corrections (e.g., SADABS) are recommended for refining high-resolution data .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular electrostatic potentials, HOMO-LUMO gaps, and charge distribution. These models help rationalize reactivity patterns, such as the electrophilic character of the cyano group or the π-π stacking propensity of chlorophenyl substituents .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or low-resolution diffraction) be resolved during structural refinement?

For challenging datasets:

  • Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data via HKLF 5 format .
  • Apply multi-scan absorption corrections (e.g., Tmin/Tmax = 0.609/0.960) to mitigate radiation damage effects .
  • Validate refinement with R1 < 0.05 and wR2 < 0.16 thresholds, ensuring parameter-to-observation ratios > 15:1 .

Q. How can researchers resolve contradictions in pharmacological activity data (e.g., conflicting IC50 values across assays)?

  • Orthogonal assays : Validate anticancer activity using both MTT and apoptosis assays to rule out false positives from cytotoxicity.
  • Structural analogs : Compare with derivatives like 6-(4-chlorophenyl)-3-isopropyl-oxazolo-pyridines, which show confirmed antimicrobial activity via MIC testing .
  • Docking studies : Map interactions with target proteins (e.g., kinases) to identify critical binding motifs, such as the chlorobenzyl group’s hydrophobic interactions .

Q. What strategies improve the stability of this compound under physiological conditions for in vitro studies?

  • pH optimization : Store solutions in neutral buffers (pH 7.4) to prevent hydrolysis of the dihydropyridine ring.
  • Light sensitivity : Use amber vials to protect the nitrile group from photodegradation .
  • Cryopreservation : Lyophilize the compound and store under inert gas (argon) at -80°C to minimize oxidative decomposition .

Q. How can substituent variations (e.g., replacing chlorophenyl with fluorophenyl) impact biological activity?

  • Electron-withdrawing effects : Fluorine substituents may enhance metabolic stability but reduce π-π stacking in hydrophobic pockets.
  • Bioisosteric replacement : Analogous 3-fluorobenzyl-indolecarbonitriles show improved CNS penetration, suggesting similar modifications could optimize pharmacokinetics .

Methodological Notes

  • Safety protocols : Always use explosion-proof equipment and anti-static tools when handling nitriles .
  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers .

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